molecular formula C8H7NO4 B188774 Methyl 4-nitrobenzoate CAS No. 619-50-1

Methyl 4-nitrobenzoate

Cat. No.: B188774
CAS No.: 619-50-1
M. Wt: 181.15 g/mol
InChI Key: YOJAHJGBFDPSDI-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the para position of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzoate is typically synthesized through the nitration of methyl benzoate. The reaction involves the use of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the para-nitro product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations. The product is then purified through recrystallization or distillation to achieve the desired purity .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form methyl 4-aminobenzoate. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-nitrobenzoic acid and methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, potassium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

Methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It also serves as a starting material for the preparation of various substituted benzoates.

    Biology: this compound is employed in the biochemical characterization of enzymes such as nitroreductases.

    Medicine: The compound is used in the development of drugs and prodrugs

    Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzoate primarily involves its interaction with enzymes and other molecular targets. For example, in the reduction reaction, the nitro group is reduced to an amino group by nitroreductase enzymes. This process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .

Comparison with Similar Compounds

Methyl 4-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its para-nitro group provides distinct reactivity compared to other isomers, making it suitable for specific chemical transformations and applications .

Properties

IUPAC Name

methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAHJGBFDPSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID3022085
Record name Methyl p-nitrobenzoate
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Molecular Weight

181.15 g/mol
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CAS No.

619-50-1
Record name Methyl 4-nitrobenzoate
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Record name Methyl p-nitrobenzoate
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Record name Methyl 4-nitrobenzoate
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Record name Benzoic acid, 4-nitro-, methyl ester
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Record name Methyl p-nitrobenzoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitrobenzoic acid (5 g; 29.92 mmol; 1 eq.) is dissolved in toluene (37.5 ml). Timethylsilyl diazomethane in toluene and MeOH (1/1)(45 ml; 2 M; 89.76 mmol; 3 eq.) is added dropwise. The solution is stirred at rt for 2 h. Solvents are removed affording methyl 4-nitrobenzoate as a yellow powder (5.42 g; 100%).
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Synthesis routes and methods III

Procedure details

p-Nitrobenzoic acid (1.67 g) is suspended into chloroform (20 ml) and thereto are added triethylamine (1.40 ml) under ice-cooling and further 1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole (3.44 g). When the mixture is stirred at room temperature for 15 minutes, yellow precipitates are produced and the mixture is further stirred for 5 hours. To the mixture are added methanol (0.6 ml) and triethylamine (1.4 ml), whereby the precipitates are dissolved. After stirring for 1 hour, chloroform is distilled off and the residue extracted with ethyl acetate. The extract is washed with water, an aqueous sodium hydrogen carbonate, 1 N hydrochloric acid and water in order and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off. The resulting crystals aare recrystallized from isopropyl alcohol to give yellow crystals of methyl p-nitrobenzoate (1.4 g), melting point: 93°-94° C.
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1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of Methyl 4-nitrobenzoate? What spectroscopic data is available?

A1: this compound (C8H7NO4) is an organic compound. Its structure consists of a benzene ring with a nitro group (-NO2) at the para position and a methyl ester (-COOCH3) group at the first position. Structural characterization has been performed using X-ray analysis [], revealing that the nitro group is essentially coplanar with the benzene ring while the methoxycarbonyl group shows a slight deviation from planarity. This information can be further complemented by techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for comprehensive structural elucidation [].

Q2: How does the structure of this compound influence its applications, particularly in material science?

A2: The planar arrangement of molecules within the crystal structure of this compound results in high anisotropy []. This property makes it an attractive material for the development of terahertz polarizers, as demonstrated by its successful application in creating a polarizer with a high degree of polarization (76%) at 2.74 THz [].

Q3: Has this compound been explored for its catalytic properties?

A3: While this compound itself is not generally recognized as a catalyst, it serves as a reactant in reactions catalyzed by gold(I)-thiolate oligomers (AuSOs) []. These oligomers exhibit efficient catalytic activity in the hydrogenation of nitroaromatics. For instance, they can catalyze the hydrogenation of this compound with sodium borohydride (NaBH4) [], highlighting its role in exploring the catalytic potential of AuSOs.

Q4: Are there any studies on the supramolecular architecture of complexes incorporating this compound as a building block?

A4: Research has investigated the use of this compound as an anion in the formation of supramolecular architectures with cobalt(III)-1,10-phenanthroline complexes []. These complexes, with the general formula [Co(phen)2CO3]L·nH2O (where phen = 1,10-phenanthroline and L = 4-nitrobenzoate), tend to assemble into 2D layer structures stabilized by water molecules acting as linkers between the anions and cations []. This assembly is further supported by weak non-covalent interactions like hydrogen bonding and π-π interactions [].

Q5: Are there any reported synthetic routes for this compound?

A5: this compound can be synthesized through the esterification of 4-nitrobenzoic acid []. An efficient method involves reacting 4-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal in basic solvents like tetrahydrofuran or 1,4-dioxane []. This reaction proceeds through the formation of an iminium carboxylate intermediate, which then yields this compound, N,N-dimethylformamide, and methanol upon workup []. This method offers high yields and avoids undesired side reactions.

Q6: Are there any known applications of this compound in the study of cyclodextrins?

A6: α-Cyclodextrin has been shown to catalyze the hydrolysis of 2,2,2-trifluoroethyl 4-nitrobenzoate []. This reaction proceeds through the formation of a complex between the ester and α-cyclodextrin, with the nitro group of the ester entering the cyclodextrin cavity first []. This interaction highlights the potential of studying cyclodextrin-catalyzed reactions using this compound derivatives as model substrates.

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